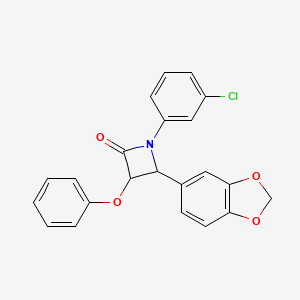![molecular formula C17H19ClO3 B11087033 Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate](/img/structure/B11087033.png)
Ethyl 2-[(4-chlorophenyl)carbonyl]-2-methyl-3-(propan-2-ylidene)cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound is characterized by the presence of a cyclopropane ring, a chlorobenzoyl group, and an ethyl ester functional group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Cyclopropane Ring: The cyclopropane ring can be formed through a cyclopropanation reaction, where an alkene reacts with a carbene precursor under specific conditions.
Introduction of the Chlorobenzoyl Group: The chlorobenzoyl group is introduced via a Friedel-Crafts acylation reaction, where a chlorobenzoyl chloride reacts with the cyclopropane intermediate in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol, using an acid catalyst to yield the ethyl ester product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the ester group to an alcohol or the chlorobenzoyl group to a benzyl alcohol.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or sodium thiolate (NaSR) can be employed under mild conditions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and formulation.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
ETHYL 2-(4-CHLOROBENZOYL)-2-METHYL-3-(1-METHYLETHYLIDENE)-1-CYCLOPROPANECARBOXYLATE can be compared with similar compounds, such as:
Methyl 2-(4-chlorobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxylate: Similar structure but with a methyl ester group.
Ethyl 2-(4-bromobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxylate: Similar structure but with a bromobenzoyl group instead of chlorobenzoyl.
Ethyl 2-(4-chlorobenzoyl)-2-methyl-3-(1-methylethylidene)-1-cyclopropanecarboxamide: Similar structure but with an amide group instead of an ester.
Properties
Molecular Formula |
C17H19ClO3 |
|---|---|
Molecular Weight |
306.8 g/mol |
IUPAC Name |
ethyl 2-(4-chlorobenzoyl)-2-methyl-3-propan-2-ylidenecyclopropane-1-carboxylate |
InChI |
InChI=1S/C17H19ClO3/c1-5-21-16(20)14-13(10(2)3)17(14,4)15(19)11-6-8-12(18)9-7-11/h6-9,14H,5H2,1-4H3 |
InChI Key |
ONNCEAVOIAMVSY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(=C(C)C)C1(C)C(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2E)-2-(1,3-benzothiazol-2-yl)-3-{2-[(2-chlorobenzyl)oxy]phenyl}prop-2-enenitrile](/img/structure/B11086952.png)
![(5Z)-3-(2-methoxyethyl)-5-{2-[(4-methylbenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11086958.png)
![N-(3-benzyl-5-{2-[(4-iodophenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl)-3-fluorobenzamide](/img/structure/B11086964.png)
![3-{[(2E)-2-cyano-3-(3-iodo-4,5-dimethoxyphenyl)prop-2-enoyl]amino}benzoic acid](/img/structure/B11086965.png)

![N-[1-(3-chloro-4-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]benzenesulfonamide](/img/structure/B11086968.png)
![11-(2-chloro-6-fluorophenyl)-3-(4-ethoxy-3-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11086974.png)

![Methyl 4-(11-oxo-7,8,9,10,11,12-hexahydrobenzo[b][4,7]phenanthrolin-12-yl)benzoate](/img/structure/B11086992.png)

![2,2,2-trifluoroethyl 2-({[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)cyclohexanecarboxylate](/img/structure/B11087000.png)
![(2E)-2-{(2E)-[1-(4-chlorophenyl)ethylidene]hydrazinylidene}-N-(4-ethoxyphenyl)-4-oxo-1,3-thiazinane-6-carboxamide](/img/structure/B11087001.png)
![2-Methoxy-4-(4-oxo-1,2,3,4,5,6-hexahydrobenzo[a]phenanthridin-5-yl)phenyl 4-chlorobenzoate](/img/structure/B11087005.png)
![N'-[1-(3-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl]hexanehydrazide](/img/structure/B11087008.png)
